molecular formula C16H22N4O2 B1679474 2,4-嘧啶二胺,5-[[4,5-二甲氧基-2-(1-甲基乙基)苯基]甲基]- CAS No. 1026582-88-6

2,4-嘧啶二胺,5-[[4,5-二甲氧基-2-(1-甲基乙基)苯基]甲基]-

货号 B1679474
CAS 编号: 1026582-88-6
分子量: 302.37 g/mol
InChI 键: PYNPWUIBJMVRIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-” is a chemical compound with the molecular formula C16H22N4O2 . It is used in diverse scientific studies due to its unique structure, which allows for various applications, including drug discovery, material synthesis, and biological investigations.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with an amine group at positions 2 and 4, and a complex phenylmethyl group at position 5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H22N4O2) and its use in various scientific studies .

科学研究应用

RO-3: Comprehensive Analysis of Scientific Research Applications

Antagonist for P2X3/P2X2/3 Receptors: RO-3 is a potent inhibitor of human homomultimeric P2X3 receptor and heteromultimeric P2X2/3 receptor, with significant implications in pain management and inflammatory responses .

Drug Discovery Acceleration: The compound has been utilized in fragment screening by Surface Plasmon Resonance (SPR) to accelerate drug discovery efforts, particularly around G Protein-Coupled Receptors (GPCRs) .

Central Nervous System Penetration: As a CNS-penetrant compound, RO-3 has potential applications in neurological disorders where modulation of P2X receptors is beneficial .

Selectivity and Metabolic Stability: RO-3 demonstrates high selectivity for P2X3 and P2X2/3 over other functional homomultimeric P2X receptors and shows high metabolic stability in rat and human hepatocytes .

MEK1/2 Inhibition for Cancer Therapy: Pimasertib, also known as RO-3, is a selective MEK1/2 inhibitor with potential therapeutic effects in cancer treatment, particularly in combination therapies .

Pharmacodynamics and Biomarker Assessment: In clinical trials, RO-3’s effects on pharmacodynamic biomarkers like phosphorylated ERK (pERK) are assessed, providing insights into MEK activity and aiding in dose optimization .

7. Safety and Efficacy in Clinical Trials Studies have focused on identifying the optimal dose and dosing regimen of RO-3 to balance safety and efficacy, especially when combined with approved therapies .

Therapeutic Potential in Metastatic Melanoma: Research has explored the efficacy, safety, and pharmacodynamics of RO-3 at pharmacologically active doses in patients with locally advanced/metastatic melanoma .

安全和危害

The safety and hazards associated with this compound are not explicitly stated in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing to prevent potential hazards .

未来方向

The future directions of this compound could involve further exploration of its potential applications in drug discovery, material synthesis, and biological investigations. Its potential as a dual inhibitor of ALK and HDAC also suggests possible applications in the treatment of ALK-positive NSCLC, especially Ceritinib- or Crizotinib-resistant NSCLC .

属性

IUPAC Name

5-[(4,5-dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNPWUIBJMVRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-
Reactant of Route 2
Reactant of Route 2
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-
Reactant of Route 3
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-
Reactant of Route 4
Reactant of Route 4
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-
Reactant of Route 5
Reactant of Route 5
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-
Reactant of Route 6
Reactant of Route 6
2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-

Q & A

Q1: What is the primary pharmacological effect of RO3?

A1: RO3 is a β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at β-adrenergic receptors. [ [] ] It also exhibits partial agonist activity, meaning it can partially activate these receptors under certain conditions. [ [] ]

Q2: What are the implications of RO3's partial agonist activity?

A2: Partial agonist activity can potentially lead to a more balanced pharmacological profile compared to full antagonists. While blocking excessive β-adrenergic stimulation, it might also provide some level of receptor activation, potentially minimizing certain side effects associated with complete receptor blockade. [ [] ]

Q3: How does RO3 compare to other β-blockers like atenolol in terms of cardioselectivity?

A3: Studies in healthy volunteers suggest that RO3 is at least as cardioselective as atenolol. [ [] ] This means it preferentially blocks β1-adrenergic receptors found in the heart, with less effect on β2-receptors found in other tissues like the lungs.

Q4: What is the duration of action of RO3?

A4: RO3 has a long duration of action, with significant inhibition of exercise tachycardia observed even 24 hours after a single oral dose. [ [] ] This is in contrast to atenolol, where the inhibitory effect on exercise tachycardia significantly decreased after 24 hours. [ [] ]

Q5: Does RO3 have any effect on resting heart rate?

A5: Studies in healthy volunteers showed that RO3 did not significantly affect resting heart rate, whereas atenolol caused a reduction in resting heart rate for several hours after administration. [ [] ] This difference might be attributed to the partial agonist activity of RO3. [ [] ]

Q6: Does RO3 have any effect on resting forearm blood flow and systolic blood pressure?

A6: In a study with healthy volunteers, RO3 (160 mg orally) did not affect resting forearm blood flow, systolic blood pressure, or resting heart rate. [ [] ] In contrast, atenolol (50 mg) reduced all three parameters. [ [] ]

Q7: Does RO3 have any effect on finger tremor?

A7: RO3 (160 mg orally) was observed to increase resting finger tremor approximately threefold in healthy volunteers. [ [] ] Atenolol, on the other hand, had little effect on resting finger tremor. [ [] ]

Q8: Were there any adverse effects reported in the studies with RO3?

A8: Some subjects in the studies reported experiencing tremor and visual disturbances after receiving 160 mg or 320 mg doses of RO3. [ [] ]

Q9: What is known about the pharmacokinetics of RO3?

A9: Studies with radiolabelled RO3 in healthy volunteers showed that the oral bioavailability of RO3 is around 57%. [ [] ] The compound has a large apparent volume of distribution (averaging 590 L) and a long elimination half-life (averaging 18 hours). [ [] ]

Q10: How is RO3 metabolized in the body?

A10: Studies with radiolabelled RO3 showed that the majority of the radioactivity in plasma was not attributable to the parent drug but rather to metabolites. [ [] ] Very little of the parent drug was recovered in urine, while total radioactivity recovery in urine reached nearly 80% by day 5. [ [] ]

Q11: Is there a linear relationship between RO3 dose and plasma concentration?

A11: Yes, a linear relationship between dose and both plasma concentration and area under the curve (AUC) was observed in healthy volunteers who received oral doses of 40, 80, 160, and 320 mg of RO3. [ [] ]

Q12: What is the molecular formula and weight of RO3?

A12: The molecular formula of RO3 (2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-) is C16H22N4O2 and its molecular weight is 302.37 g/mol.

Q13: Was RO3 used in any studies unrelated to its pharmacological effects as a β-blocker?

A13: Yes, RO3 appears in a study on measuring biogenic volatile organic compounds (BVOCs) emitted from vegetation. [ [] ] In this study, RO3 refers to the total reactivity of VOCs with ozone, which is a measure of the potential for these compounds to contribute to ozone formation in the atmosphere. [ [] ] This study uses ozone reactivity as a metric to assess BVOC emissions from trees and does not directly investigate the compound 2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。